4-Bromo-1-(3-methoxypropanesulfonyl)piperidine

Overview

Description

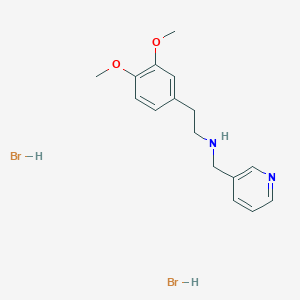

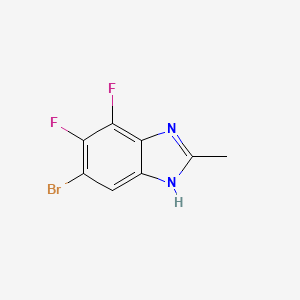

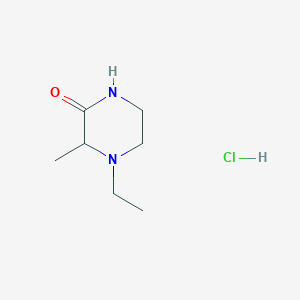

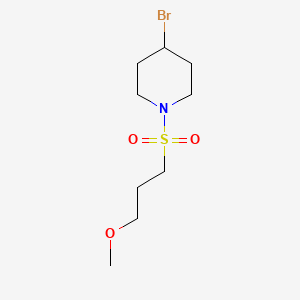

“4-Bromo-1-(3-methoxypropanesulfonyl)piperidine” is a chemical compound with the CAS Number: 1502579-29-4 . Its molecular weight is 300.22 . The IUPAC name for this compound is 4-bromo-1-((3-methoxypropyl)sulfonyl)piperidine .

Molecular Structure Analysis

The InChI code for “4-Bromo-1-(3-methoxypropanesulfonyl)piperidine” is 1S/C9H18BrNO3S/c1-14-7-2-8-15(12,13)11-5-3-9(10)4-6-11/h9H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 300.21 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.Scientific Research Applications

Synthesis and Structural Analysis

Chemical Synthesis and Reactions

The compound has been involved in studies focusing on the reactions of bromoethoxypyridines with lithium piperidide in piperidine, showcasing its utility in generating piperidino-substituted pyridines without rearrangements, indicating its potential in creating complex molecular architectures for further pharmacological evaluation (Plas, Hijwegen, & Hertog, 2010).

Spectral Analysis

An in-depth combined experimental and theoretical study on the molecular and vibrational structure of related piperidine derivatives has been carried out. These studies include FT-IR, FT-Raman, NMR, and UV spectroscopy to characterize the compound's structural and electronic properties, facilitating the understanding of its reactive behavior and potential applications in medicinal chemistry (Vitnik & Vitnik, 2015).

Potential Pharmacological Applications

Corrosion Inhibition

Research on piperidine derivatives, including a focus on their adsorption and corrosion inhibition properties on iron, suggests the potential of these compounds in industrial applications, particularly in protecting metals from corrosion. This study, involving quantum chemical calculations and molecular dynamics simulations, provides insights into the global reactivity parameters and adsorption behaviors of these derivatives (Kaya et al., 2016).

Antagonistic Activities

Methylbenzenesulfonamide derivatives, including those related to the piperidine structure, have been investigated for their potential as CCR5 antagonists in the prevention of human HIV-1 infection. The synthesis and structural characterization of these compounds offer a basis for the development of new pharmacological agents targeting specific receptors (Cheng De-ju, 2015).

Antibacterial Activities

The synthesis and antibacterial study of N-substituted derivatives of piperidine-related compounds have demonstrated moderate to talented activity against Gram-negative and Gram-positive bacteria. This research underlines the biological relevance of these compounds and their potential in designing new antibacterial agents (Khalid et al., 2016).

properties

IUPAC Name |

4-bromo-1-(3-methoxypropylsulfonyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrNO3S/c1-14-7-2-8-15(12,13)11-5-3-9(10)4-6-11/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVACCPOIGNCPAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCS(=O)(=O)N1CCC(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(3-methoxypropanesulfonyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[6-(methylamino)hexyl]carbamate](/img/structure/B1379788.png)

![{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride](/img/structure/B1379792.png)

![{[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1379793.png)